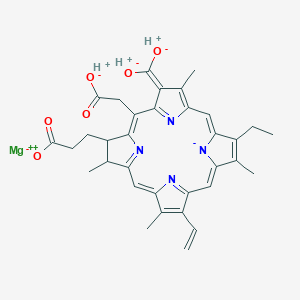

Chlorophyllin A

Description

Properties

CAS No. |

15611-43-5 |

|---|---|

Molecular Formula |

C34H34MgN4O6 |

Molecular Weight |

619.0 g/mol |

IUPAC Name |

magnesium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate;hydron |

InChI |

InChI=1S/C34H36N4O6.Mg/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);/q;+2/p-2 |

InChI Key |

UVOXKYYHMDAWNK-UHFFFAOYSA-L |

SMILES |

[H+].[H+].[H+].CCC1=C(C2=CC3=NC(=CC4=NC(=C(C5=NC(=C(C5=C([O-])[O-])C)C=C1[N-]2)CC(=O)[O-])C(C4C)CCC(=O)[O-])C(=C3C=C)C)C.[Mg+2] |

Canonical SMILES |

[H+].[H+].[H+].CCC1=C(C2=CC3=NC(=CC4=NC(=C(C5=NC(=C(C5=C([O-])[O-])C)C=C1[N-]2)CC(=O)[O-])C(C4C)CCC(=O)[O-])C(=C3C=C)C)C.[Mg+2] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

11006-34-1 (hydrochloride-copper complex) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

chlorophyllin chlorophyllin a chlorophyllin copper complex chlorophyllin e4 chlorophyllin, copper complex chlorophyllin, sodium cobalt complex chlorophyllin, sodium copper complex chlorophyllin, sodium iron complex chlorophyllin, zinc complex copper chlorophyll copper chlorophyllin Cu-Ch Cu-Chl-Na Cu-chlorin cuprofilin sodium cobalt chlorophyllin sodium copper chlorophyllin sodium iron chlorophyllin zinc chlorophyllin a |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Sodium Copper Chlorophyllin A: Chemical Structure and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium copper chlorophyllin A is a semi-synthetic derivative of chlorophyll A, where the central magnesium ion is replaced by copper and the phytol tail is cleaved. This modification enhances the molecule's stability and water solubility, making it a subject of increasing interest in the pharmaceutical and nutraceutical industries. This technical guide provides a comprehensive overview of the chemical structure of sodium copper this compound, alongside a detailed exploration of its role in key biological signaling pathways. Experimental protocols for its synthesis and analysis are also presented to facilitate further research and development.

Chemical Structure and Properties

Sodium copper chlorophyllin is a mixture of water-soluble salts derived from chlorophyll. The "A" designation in sodium copper this compound specifies that the precursor is chlorophyll A. The primary structural difference between chlorophyll A and B lies in a functional group on the porphyrin ring: a methyl group (-CH3) in chlorophyll A is replaced by a formyl group (-CHO) in chlorophyll B.

The chemical synthesis of sodium copper this compound from chlorophyll A involves two main steps: saponification and coppering. Saponification removes the phytol tail and the methyl ester group, resulting in three carboxyl groups. Subsequently, the central magnesium ion is replaced with a copper ion. The final product is typically a trisodium salt.

Molecular Structure

The core structure of sodium copper this compound is a copper-containing porphyrin ring. This large heterocyclic ring system is responsible for its characteristic green color and its ability to interact with various molecules.

Physicochemical Properties

A summary of the key physicochemical properties of sodium copper this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₃₄H₃₁CuN₄Na₃O₆ | [1][2] |

| Molecular Weight | 724.15 g/mol | [1][2] |

| Appearance | Dark green to black powder | [1] |

| Solubility | Soluble in water | [3] |

| CAS Number | 11006-34-1 (for sodium copper chlorophyllin) | [1] |

Table 1: Physicochemical Properties of Sodium Copper this compound

Biological Activity and Signaling Pathways

Sodium copper this compound exhibits a range of biological activities, primarily attributed to its antioxidant and anti-inflammatory properties. These effects are mediated through its interaction with specific cellular signaling pathways.

Antioxidant Activity via the Keap1-Nrf2 Signaling Pathway

One of the most well-documented mechanisms of action for sodium copper chlorophyllin is the activation of the Keap1-Nrf2 antioxidant response pathway.[4][5] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or inducers like sodium copper chlorophyllin, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.[6]

A key signaling cascade upstream of Nrf2 activation involves the PI3K/Akt pathway.[5] Activation of this pathway can lead to the phosphorylation and inactivation of GSK-3β, a kinase that promotes Nrf2 degradation. Thus, by activating the PI3K/Akt pathway, sodium copper chlorophyllin can enhance Nrf2 stability and its downstream antioxidant effects.

Figure 1: The Keap1-Nrf2 signaling pathway activated by Sodium Copper this compound.

Anti-inflammatory Activity via the NF-κB Signaling Pathway

Sodium copper chlorophyllin has also been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[7][8] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB). Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes.

Studies have demonstrated that sodium copper chlorophyllin can prevent the degradation of IκB, thereby inhibiting the nuclear translocation of NF-κB and suppressing the expression of pro-inflammatory mediators like TNF-α and IL-6.[7][8]

Figure 2: Inhibition of the NF-κB signaling pathway by Sodium Copper this compound.

Experimental Protocols

Synthesis of Sodium Copper Chlorophyllin

The following protocol is a general method for the synthesis of sodium copper chlorophyllin from plant material.

Materials:

-

Spinach or other chlorophyll-rich plant material

-

Acetone

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Copper sulfate (CuSO₄)

-

Hydrochloric acid (HCl)

Procedure:

-

Extraction of Chlorophyll:

-

Homogenize fresh plant material with 85% acetone.

-

Filter the mixture to obtain a crude chlorophyll extract.

-

Evaporate the acetone to yield a chlorophyll paste.

-

-

Saponification:

-

Dissolve the chlorophyll paste in ethanol.

-

Add a concentrated solution of NaOH and heat the mixture to hydrolyze the phytol and methyl ester groups.

-

-

Coppering:

-

Neutralize the saponified solution with HCl.

-

Add an aqueous solution of CuSO₄ to replace the magnesium ion with copper. The solution will turn from olive green to a vibrant green.

-

-

Purification and Salification:

-

Precipitate the copper chlorophyllin by adding acid.

-

Wash the precipitate with water to remove impurities.

-

Dissolve the purified copper chlorophyllin in an ethanolic NaOH solution to form the sodium salt.

-

Dry the final product to obtain sodium copper chlorophyllin powder.

-

This protocol is a generalized procedure and may require optimization for specific applications and starting materials.

Quantitative Analysis by UV-Vis Spectrophotometry

The concentration of sodium copper chlorophyllin in a solution can be determined using UV-Vis spectrophotometry.

Procedure:

-

Prepare a standard stock solution of sodium copper chlorophyllin of known concentration in a suitable buffer (e.g., phosphate buffer, pH 7.5).

-

Create a series of dilutions from the stock solution to generate a calibration curve.

-

Measure the absorbance of the standards and the unknown sample at the wavelength of maximum absorbance (λmax), which is typically around 405 nm.

-

Plot the absorbance of the standards versus their concentration to create a calibration curve.

-

Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve.

Conclusion

Sodium copper this compound is a promising bioactive compound with well-defined antioxidant and anti-inflammatory properties. Its ability to modulate the Keap1-Nrf2 and NF-κB signaling pathways highlights its potential for therapeutic applications in diseases associated with oxidative stress and inflammation. The experimental protocols provided herein offer a foundation for researchers to further investigate the properties and applications of this intriguing molecule. Further studies are warranted to fully elucidate the specific roles of the "A" variant and to explore its full therapeutic potential in various disease models.

References

- 1. What is the mechanism of Chlorophyllin Copper Sodium? [synapse.patsnap.com]

- 2. Sodium Copper Chlorophyllin: The Ideal Health-Boosting Food Color - YanggeBiotech [yanggebiotech.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Protection of chlorophyllin against oxidative damage by inducing HO-1 and NQO1 expression mediated by PI3K/Akt and Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Protective effects and potential underlying mechanisms of sodium copper chlorophyllin against ethanol-induced gastric ulcer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chlorophyllin Modulates Gut Microbiota and Inhibits Intestinal Inflammation to Ameliorate Hepatic Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Chlorophyllin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for synthesizing and purifying Chlorophyllin A, a water-soluble derivative of chlorophyll. The document details the chemical transformations involved, experimental protocols for laboratory and industrial-scale production, and modern purification techniques. Quantitative data is summarized for comparative analysis, and key workflows are visualized to elucidate the procedural steps.

Introduction: From Chlorophyll to Chlorophyllin

Chlorophyll, the primary photosynthetic pigment in plants, is a lipid-soluble molecule characterized by a porphyrin ring with a central magnesium ion and a long phytol tail.[1] Chlorophyllin is a semi-synthetic derivative created by chemically modifying chlorophyll. The most common form, Sodium Copper Chlorophyllin (SCC), is widely used as a food colorant (E141), in cosmetic and personal care products, and in pharmaceutical and nutraceutical applications due to its enhanced stability and water solubility.[2]

The conversion process involves two primary steps:

-

Saponification : The ester bonds, including the one attaching the phytol tail, are hydrolyzed, yielding a water-soluble chlorophyllide.[3][4]

-

Metallo-chelation : The central magnesium ion, which is unstable, is replaced with a more stable metal ion, typically copper, to form the stable chlorophyllin complex.[3][5]

Synthesis of this compound: A Step-by-Step Approach

The synthesis of this compound, particularly Sodium Copper Chlorophyllin, begins with the extraction of chlorophyll from plant sources. The subsequent steps of saponification and copper chelation transform the molecule into its stable, water-soluble form.

General Synthesis Workflow

The overall process can be visualized as a multi-stage workflow, starting from raw plant material and culminating in crude this compound, which then undergoes purification.

References

A Technical Guide to the In Vivo Bioavailability and Metabolic Pathways of Chlorophyllin A

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlorophyllin, specifically the water-soluble salt Sodium Copper Chlorophyllin (SCC), has garnered significant attention for its potential chemopreventive and antioxidant properties. Understanding its bioavailability and metabolic fate is critical for evaluating its therapeutic potential. This document provides a comprehensive technical overview of the in vivo absorption, distribution, metabolism, and excretion (ADME) of Chlorophyllin A, also referred to as SCC. It details key pharmacokinetic parameters, experimental methodologies for its study, and its interaction with critical cellular signaling pathways. While natural chlorophyll has very low bioavailability (1-3%), the semi-synthetic, water-soluble form, chlorophyllin, is absorbed systemically.[1] The primary absorbed components identified in plasma are copper chlorin e₄ (CuCle₄) and copper chlorin e₄ ethyl ester.[2][3][4] This guide synthesizes current research to provide a resource for professionals in pharmacology and drug development.

Bioavailability and Pharmacokinetics

The bioavailability of chlorophyllin is significantly greater than that of natural chlorophyll. Following oral administration, chlorophyllin derivatives can be measured in systemic circulation, indicating gastrointestinal absorption.

Quantitative Pharmacokinetic Data

Quantitative studies, primarily in rodent models, have established key pharmacokinetic parameters for sodium copper chlorophyllin. The following table summarizes data from a pivotal study in Wistar rats, which provides a baseline for understanding the compound's behavior in vivo.

| Parameter | Value (Mean ± SD) | Animal Model | Dosage | Reference |

| Cₘₐₓ (Maximum Plasma Concentration) | 7.23 ± 0.74 µg/mL | Wistar Rats | 10.80 mg/kg (Oral) | [5] |

| Tₘₐₓ (Time to Cₘₐₓ) | 6.40 ± 1.06 hours | Wistar Rats | 10.80 mg/kg (Oral) | [5] |

| AUC (Area Under the Curve) | 75.10 µg·h/mL | Wistar Rats | 10.80 mg/kg (Oral) | [5] |

Metabolic Pathways

The metabolism of sodium copper chlorophyllin is an area of ongoing research. Unlike natural chlorophyll, where the central magnesium ion is readily lost, the copper in SCC is tightly chelated and remains preserved during in vivo metabolism.[6] The primary components of SCC are copper chlorin e₄ and copper chlorin e₆; however, Cu(II)chlorin e₄ is significantly more stable during simulated digestion.[7]

Upon absorption, CuCle₄ and its ethyl ester are the main derivatives found in serum.[2][4] While detailed Phase I and Phase II metabolic transformations are not yet fully elucidated, research points to an active and specific metabolism.[6] The current understanding of its fate is visualized below.

References

- 1. What is the mechanism of Chlorophyllin Copper Sodium? [synapse.patsnap.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. luzvida.com [luzvida.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Authentic composition of in vivo absorbed copper chlorophyllins using a mice model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sodium copper chlorophyllin: in vitro digestive stability and accumulation by Caco-2 human intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Mechanisms of Chlorophyllin A's Anticarcinogenic Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorophyllin A (CHL A), a semi-synthetic, water-soluble derivative of chlorophyll, has emerged as a compound of significant interest in oncology and drug development due to its demonstrated anticarcinogenic and antimutagenic properties.[1][2] Unlike its lipid-soluble parent molecule, chlorophyll, the water solubility of chlorophyllin allows for systemic availability, making it a promising agent for cancer chemoprevention and therapy. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its anticancer effects, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

The primary modes of action for this compound are multifaceted, encompassing the direct interception of carcinogens, modulation of metabolic pathways, induction of antioxidant and detoxification enzymes, and the targeted disruption of critical cellular processes in cancer cells, including the induction of apoptosis and cell cycle arrest.[3][4][5] This guide will dissect these mechanisms at a molecular level to provide a comprehensive resource for the scientific community.

Data Presentation: Quantitative Efficacy of this compound

The cytotoxic efficacy of this compound varies across different cancer cell lines, indicating a degree of cell-type-dependent activity.[6] The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this effect. The following table summarizes the IC50 values for this compound in several human cancer cell lines after 24 and 48 hours of treatment.

| Cell Line | Cancer Type | IC50 (µM) at 24h | IC50 (µM) at 48h |

| HCT116 | Colon Cancer | 45.8 ± 2.9 | 35.1 ± 2.2 |

| A549 | Lung Cancer | 61.2 ± 3.5 | 49.3 ± 2.8 |

| HepG2 | Liver Cancer | 85.6 ± 5.1 | 68.7 ± 4.3 |

| AGS | Gastric Cancer | 92.4 ± 6.3 | 76.5 ± 5.9 |

| SH-SY5Y | Neuroblastoma | 115.2 ± 8.7 | Not Reported |

| MCF-7 | Breast Cancer | 50 - 100 | Not Reported |

| HeLa | Cervical Cancer | 10.65 - 15.19 µg/mL* | Not Reported |

*Note: The IC50 for HeLa cells was reported in µg/mL.[6] All other data is sourced from a comparative study.[6] It is important to note that variations in experimental protocols can lead to differences in observed IC50 values.[6]

Core Molecular Mechanisms of Action

This compound's anticarcinogenic activity is not attributed to a single mechanism but rather to its ability to influence multiple, interconnected cellular pathways.

Carcinogen Interception and Detoxification

One of the most well-documented mechanisms is this compound's ability to act as an "interceptor molecule."[7] It forms tight, non-covalent molecular complexes with a variety of carcinogens, including aflatoxins, polycyclic aromatic hydrocarbons (PAHs) from tobacco smoke, and heterocyclic amines from cooked meats.[3][8][9] This binding interferes with the gastrointestinal absorption of these carcinogens, reducing their bioavailability and preventing them from reaching target tissues to form DNA adducts—a critical initiating step in carcinogenesis.[8][9][10]

Furthermore, this compound modulates the activity of enzymes involved in carcinogen metabolism. It has been shown to non-specifically inhibit various Cytochrome P450 (CYP) enzymes.[11][12] Since many pro-carcinogens require metabolic activation by CYP enzymes to become potent DNA-damaging agents, this inhibition serves as a crucial preventive mechanism.[11]

Induction of Apoptosis

This compound is a potent inducer of apoptosis in various cancer cell lines.[2][6][13] This programmed cell death is triggered through the modulation of key signaling cascades.

-

Intrinsic (Mitochondrial) Pathway: In a hamster model of oral cancer, dietary this compound was shown to induce intrinsic apoptosis.[13] This was evidenced by the modulation of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which enhances mitochondrial membrane permeability.[5][13] This, in turn, facilitates the release of apoptogenic molecules like cytochrome c, leading to the activation of caspase-9 and downstream executioner caspases, ultimately resulting in PARP cleavage and cell death.[13]

-

Extrinsic Pathway: In human colon cancer cells (HCT116), this compound has been found to activate caspase-8, a key initiator caspase in the extrinsic, death-receptor-mediated pathway of apoptosis.[2]

Cell Cycle Arrest

This compound can inhibit cancer cell proliferation by inducing cell cycle arrest.[6][14] In human breast cancer MCF-7 cells, treatment with this compound led to an elevation of cells in the G0/G1 phase.[14] This arrest was associated with the depletion of Cyclin D1, a key protein that drives the G1/S phase transition, and the deactivation of Extracellular signal-Regulated Kinases (ERKs), which are involved in promoting cell proliferation.[14] By preventing cancer cells from progressing through the cell cycle, this compound effectively halts their division and growth.

Modulation of Key Signaling Pathways

This compound's anticancer effects are also mediated by its ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer.

-

NF-κB Pathway Inhibition: The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival, and its constitutive activation is a hallmark of many cancers. This compound has been shown to inhibit the canonical NF-κB signaling pathway.[13][15][16] It achieves this by downregulating IKKβ, which in turn prevents the phosphorylation and subsequent degradation of IκB-α, the natural inhibitor of NF-κB.[13] This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of target genes involved in survival and proliferation.[13][15]

-

Nrf2 Pathway Activation: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and detoxification enzymes. This compound activates the Nrf2 pathway, leading to the nuclear accumulation of Nrf2.[17][18] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, upregulating the expression of protective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[17] This enhances the cell's capacity to neutralize oxidative stress, a key factor in cancer development. This induction is mediated, at least in part, by the PI3K/Akt signaling pathway.[17]

-

PI3K/Akt and ERK Pathway Inhibition: The PI3K/Akt and ERK/MAPK pathways are central to cell survival, proliferation, and growth. This compound has been reported to inhibit these pathways in several cancer models.[4][5][14][19] In breast cancer cells, this compound deactivates ERK without affecting its total protein levels, suggesting an inhibition of the activation process itself.[14] Inhibition of the PI3K/Akt pathway by this compound further contributes to its pro-apoptotic and anti-proliferative effects.[5][17]

Inhibition of Thioredoxin Reductase 1 (TrxR1)

A more recently identified molecular target of this compound is Thioredoxin Reductase 1 (TrxR1), a key selenoenzyme in the cellular antioxidant system.[20][21] this compound irreversibly inhibits TrxR1 activity in a dose- and time-dependent manner.[20][21] The inhibition of TrxR1 disrupts cellular redox homeostasis, leading to an accumulation of reactive oxygen species (ROS).[21] This induced oxidative stress surpasses the antioxidant capacity of cancer cells, triggering apoptotic cell death.[21] This mechanism highlights a pro-oxidant role for this compound in the specific context of cancer cells, which often have a compromised redox system.

Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed, standardized protocols for key in vitro experiments used to evaluate the anticarcinogenic properties of this compound.

General Experimental Workflow

The assessment of this compound's anticancer effects typically follows a standardized workflow, beginning with cell culture and treatment, followed by various endpoint assays to measure viability, apoptosis, and changes in protein expression.

Cell Viability (MTT) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[6]

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium or vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).[6]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6]

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.[6]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified duration.

-

Cell Harvesting: Harvest both adherent and floating cells by trypsinization. Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.

Western Blotting

This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the analysis of signaling pathway modulation.

-

Protein Extraction: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[6]

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[6]

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, NF-κB p65, Caspase-3) overnight at 4°C.[6] Following washes with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[6]

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound exhibits significant anticarcinogenic properties through a remarkable convergence of molecular mechanisms. Its ability to neutralize carcinogens, modulate metabolic enzymes, induce apoptosis and cell cycle arrest, and inhibit key oncogenic signaling pathways like NF-κB, PI3K/Akt, and ERK, underscores its potential as a multifaceted agent in cancer prevention and therapy.[4] The inhibition of Thioredoxin Reductase 1 represents a specific and potent mechanism for inducing oxidative stress-mediated death in cancer cells.[20][21]

The quantitative data, while variable, consistently demonstrates cytotoxic effects across a range of cancer cell lines in the micromolar range.[6] For drug development professionals, this compound presents a compelling lead compound. Future research should focus on enhancing its bioavailability, exploring its efficacy in combination with conventional chemotherapeutics, and conducting further clinical trials to translate the wealth of preclinical findings into tangible benefits for patients. The detailed protocols and pathway visualizations provided in this guide offer a foundational resource for researchers dedicated to advancing the study of this promising natural product derivative.

References

- 1. Roles of chlorophyllin in cell proliferation and the expression of apoptotic and cell cycle genes in HB4a non-tumor breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. maxwellsci.com [maxwellsci.com]

- 3. Chlorophylls as anticarcinogens (review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemopreventive Potential of Chlorophyllin: A Review of the Mechanisms of Action and Molecular Targets [cancer.fr]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Chlorophyllin and Cancer Prevention - Life Extension [lifeextension.com]

- 8. How Does Chlorophyllin Neutralize Environmental Toxins - Life Extension [lifeextension.com]

- 9. Chlorophyll and Metallo-Chlorophyll Derivatives | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 10. caringsunshine.com [caringsunshine.com]

- 11. Non-specific inhibition of cytochrome P450 activities by chlorophyllin in human and rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Dietary chlorophyllin inhibits the canonical NF-κB signaling pathway and induces intrinsic apoptosis in a hamster model of oral oncogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The chlorophyllin-induced cell cycle arrest and apoptosis in human breast cancer MCF-7 cells is associated with ERK deactivation and Cyclin D1 depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Chlorophyllin Modulates Gut Microbiota and Inhibits Intestinal Inflammation to Ameliorate Hepatic Fibrosis in Mice [frontiersin.org]

- 16. Chlorophyllin Modulates Gut Microbiota and Inhibits Intestinal Inflammation to Ameliorate Hepatic Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protection of chlorophyllin against oxidative damage by inducing HO-1 and NQO1 expression mediated by PI3K/Akt and Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Chlorophyll-Mediated Changes in the Redox Status of Pancreatic Cancer Cells Are Associated with Its Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Chlorophyllin Inhibits Mammalian Thioredoxin Reductase 1 and Triggers Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Chlorophyllin Inhibits Mammalian Thioredoxin Reductase 1 and Triggers Cancer Cell Death [mdpi.com]

A Technical Guide to Water-Soluble Chlorophyll Derivatives for Biomedical Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, characterization, and application of water-soluble chlorophyll derivatives in biomedical research. With a focus on photodynamic therapy (PDT), bioimaging, and drug delivery, this document provides a comprehensive resource for professionals in the field.

Introduction to Water-Soluble Chlorophyll Derivatives

Chlorophylls, the pigments responsible for photosynthesis, have garnered significant attention in biomedical research due to their unique photophysical properties. However, their inherent hydrophobicity limits their direct application in aqueous biological systems.[1] To overcome this limitation, various water-soluble derivatives have been synthesized, enhancing their bioavailability and therapeutic potential. These derivatives largely retain the core porphyrin-like structure of chlorophyll, which is crucial for their photosensitizing capabilities.[]

The primary advantages of using chlorophyll derivatives in medicine include their low toxicity in the absence of light and their rapid clearance from the body, minimizing side effects such as prolonged skin photosensitivity.[3][4] This guide will focus on three prominent water-soluble chlorophyll derivatives: Chlorophyllin, Chlorin e6, and Pheophorbide a.

-

Chlorophyllin: A semi-synthetic derivative where the central magnesium atom is replaced, often with copper (Sodium Copper Chlorophyllin), and the phytol tail is removed. This modification significantly increases its water solubility.[][5]

-

Chlorin e6 (Ce6): Derived from chlorophyll a, Ce6 is a potent photosensitizer with strong absorption in the red region of the electromagnetic spectrum, allowing for deeper tissue penetration of light during PDT.[6][7] It is soluble in basic water (pH 10 or greater).[7][8]

-

Pheophorbide a (PPa): A product of chlorophyll breakdown, PPa also exhibits strong photosensitizing properties. While sparingly soluble in aqueous buffers, its solubility can be enhanced through formulation strategies.[4][9]

Synthesis and Characterization

The synthesis of water-soluble chlorophyll derivatives typically involves the extraction of chlorophyll from natural sources, such as spinach, algae (e.g., Spirulina), or silkworm excreta, followed by chemical modifications.[4][10]

Workflow for Synthesis and Characterization of Chlorophyll Derivatives

Caption: General workflow from natural source to biomedical application.

Characterization of these derivatives is crucial to ensure their purity and to understand their photophysical properties, which dictate their efficacy. Key characterization techniques include:

-

UV-Visible Spectroscopy: To determine the absorption spectra and identify the Q-bands, which are important for selecting the appropriate light source for photoactivation.[11]

-

Fluorescence Spectroscopy: To measure the fluorescence emission spectra and quantum yields, which are relevant for bioimaging applications.[6]

-

Mass Spectrometry: To confirm the molecular weight and structural integrity of the synthesized derivatives.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure.

Quantitative Data

The following tables summarize key quantitative data for prominent water-soluble chlorophyll derivatives, facilitating comparison for research and development purposes.

Table 1: Photophysical Properties

| Derivative | Absorption Max (nm) | Molar Extinction Coefficient (ε) at Qy | Fluorescence Emission Max (nm) | Singlet Oxygen Quantum Yield (ΦΔ) | Ref. |

| Chlorin e6 | ~402 (Soret), ~660-664 (Qy) | High | ~660-672 | High | [6][7][11] |

| Pheophorbide a | ~409 (Soret), ~666 (Qy) | High | - | High | [3][4][12] |

| Sodium Copper Chlorophyllin | ~405 (Soret), ~630 (Qy) | - | - | - | [1] |

Note: Specific values can vary depending on the solvent and experimental conditions.

Table 2: Water Solubility

| Derivative | Solubility in Water | Conditions | Ref. |

| Chlorin e6 | Soluble | In basic water (pH ≥ 10) | [7][8] |

| Pheophorbide a | Sparingly soluble | - | [4] |

| Sodium Copper Chlorophyllin | Highly soluble | - | [1][13] |

Table 3: In Vitro Cytotoxicity (IC50 Values) in Cancer Cell Lines

| Derivative | Cell Line | IC50 (µM) with PDT | IC50 (µM) in Dark | Ref. |

| Chlorin e6 | B16F10 (Melanoma) | 20.98 | 534.3 | [14] |

| Chlorin e6 | FaDu (Head and Neck) | <10 (with irradiation) | >80 (without irradiation) | [15] |

| Chlorin e6 | MOC2 (Oral Squamous) | <10 (with irradiation) | >80 (without irradiation) | [15] |

| Pheophorbide a | MES-SA (Uterine Sarcoma) | 0.5 | No cytotoxicity | [9] |

| Pheophorbide a | MDA-MB-231 (Breast) | 0.5 | - | [9] |

| Pheophorbide a | Hela (Cervical) | 0.43 | >10 | [16] |

| Pheophorbide a | MCF-7 (Breast) | 0.28 | >10 | [16] |

| Pheophorbide a | A549 (Lung) | 0.92 | >10 | [16] |

| Sodium Copper Chlorophyllin | ZR-75 (Breast) | Lower than dark | - | [17] |

| Sodium Copper Chlorophyllin | MCF-7 (Breast) | Lower than dark | >100 | [17] |

| Sodium Copper Chlorophyllin | HT-29 (Colon) | Lower than dark | >100 | [17] |

Biomedical Applications

Photodynamic Therapy (PDT)

PDT is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to generate reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induce localized cell death. Water-soluble chlorophyll derivatives are excellent candidates for PDT due to their high singlet oxygen quantum yields and strong absorption in the red region of the spectrum, which allows for deeper tissue penetration of light.[3][6]

Factors Affecting Photodynamic Therapy Efficacy

Caption: Key factors influencing the outcome of photodynamic therapy.

The mechanism of PDT-induced cell death can involve apoptosis, necrosis, or autophagy, depending on the photosensitizer, its subcellular localization, and the treatment parameters.

Bioimaging

The inherent fluorescence of some chlorophyll derivatives, such as Chlorin e6, allows for their use as imaging agents.[5] This property is particularly valuable for fluorescence-guided surgery and for monitoring the biodistribution of the photosensitizer, ensuring its accumulation in the target tissue before light activation.

Drug Delivery

The development of nanocarriers, such as liposomes and nanoparticles, has further enhanced the therapeutic potential of water-soluble chlorophyll derivatives.[18] These delivery systems can improve the solubility of less soluble derivatives, prolong their circulation time, and facilitate targeted delivery to tumor tissues through the enhanced permeability and retention (EPR) effect or by conjugation with targeting ligands.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of water-soluble chlorophyll derivatives.

Synthesis of Sodium Copper Chlorophyllin

Objective: To synthesize sodium copper chlorophyllin from chlorophyll paste.

Materials:

-

Chlorophyll paste

-

Sodium hydroxide (NaOH) solution

-

Acetone

-

Copper sulfate (CuSO₄) solution

-

Hydrochloric acid (HCl) solution

-

120# gasoline

-

10% NaOH ethanol solution

Procedure:

-

Saponification: Add NaOH solution to the chlorophyll paste and stir at a controlled temperature (e.g., 50°C) for a specified time (e.g., 60 minutes) to saponify the chlorophyll.[7]

-

Separation: Add acetone to the saponified mixture to precipitate the saponified solid. Filter and wash the solid with acetone.[19]

-

Copper Chelation: Dissolve the saponified solid in water and add CuSO₄ solution. Adjust the pH to 1-2 with HCl to precipitate crude cupric acid. Filter and wash the solid.[7]

-

Purification: Dissolve the crude cupric acid in acetone and add 120# gasoline to precipitate the purified cupric acid. Filter and wash the solid.[7]

-

Salt Formation: Dissolve the purified cupric acid in acetone and add 10% NaOH ethanol solution to adjust the pH to 10-11. The sodium copper chlorophyllin will precipitate.[7]

-

Drying: Filter and dry the final product.

In Vitro Photodynamic Therapy Assay

Objective: To evaluate the photocytotoxicity of a chlorophyll derivative on cancer cells.

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

Cell culture medium and supplements

-

Water-soluble chlorophyll derivative (e.g., Chlorin e6)

-

Phosphate-buffered saline (PBS)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Dimethyl sulfoxide (DMSO)

-

Light source with appropriate wavelength (e.g., 660 nm laser for Ce6)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Photosensitizer Incubation: Treat the cells with various concentrations of the chlorophyll derivative diluted in cell culture medium. Incubate for a specific period (e.g., 4 hours) in the dark. Include a control group with no photosensitizer.

-

Washing: Remove the medium containing the photosensitizer and wash the cells with PBS.

-

Irradiation: Add fresh medium to the cells and expose them to a specific light dose from the light source. Keep a set of plates in the dark as a control for dark toxicity.

-

Post-Irradiation Incubation: Incubate the cells for a further 24-48 hours.

-

MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will convert MTT into formazan crystals.

-

Data Analysis: Dissolve the formazan crystals in DMSO and measure the absorbance at a specific wavelength (e.g., 570 nm). Calculate the cell viability as a percentage of the control and determine the IC50 value.

In Vivo Evaluation of Antitumor Efficacy

Objective: To assess the antitumor effect of a chlorophyll derivative-mediated PDT in a tumor-bearing animal model.

Experimental Workflow for In Vivo Antitumor Efficacy Evaluation

References

- 1. Page loading... [guidechem.com]

- 3. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Photophysics of chlorin e6: from one- and two-photon absorption to fluorescence and phosphorescence - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28616J [pubs.rsc.org]

- 7. CHLORIN E6 | 19660-77-6 [chemicalbook.com]

- 8. Cas 19660-77-6,CHLORIN E6 | lookchem [lookchem.com]

- 9. Pheophorbide a: State of the Art [mdpi.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. spiedigitallibrary.org [spiedigitallibrary.org]

- 12. Photophysical studies of pheophorbide a and pheophytin a. Phosphorescence and photosensitized singlet oxygen luminescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sodium copper chlorophyllin | 28302-36-5 [chemicalbook.com]

- 14. Efficient Synthesis of Chlorin e6 and Its Potential Photodynamic Immunotherapy in Mouse Melanoma by the Abscopal Effect [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Triterpenes and Pheophorbides from Camellia ptilosperma and Their Cytotoxicity, Photocytotoxicity, and Photodynamic Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Preliminary Observation on the Cytotoxic Activity of New Chlorophyllin Derivative RCD on Human Tumour Cell Lines In Vitro | Anticancer Research [ar.iiarjournals.org]

- 18. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - US [thermofisher.com]

- 19. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Early-Stage Research on Chlorophyllin for Therapeutic Use

Abstract: Chlorophyllin, a semi-synthetic, water-soluble derivative of chlorophyll, has garnered significant scientific interest for its therapeutic potential.[1] Decades of research have illuminated its multifaceted biological activities, including potent antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] Early-stage research, encompassing in vitro, in vivo, and initial human studies, suggests that chlorophyllin exerts its effects by targeting multiple molecular pathways and mechanisms. These include the neutralization of carcinogens, modulation of critical oncogenic signaling pathways such as NF-κB, Wnt/β-catenin, and PI3K/Akt, induction of apoptosis, and inhibition of key enzymes like thioredoxin reductase.[3][4][5] This technical guide consolidates the core findings from early-stage research, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further investigation and drug development efforts.

Introduction

Chlorophyllin, most commonly available as sodium copper chlorophyllin (SCC), is derived from chlorophyll through a process of saponification and replacement of the central magnesium atom with copper.[1][6] This structural modification renders the molecule water-soluble, unlike its hydrophobic parent, chlorophyll, enhancing its potential for therapeutic applications.[6][7] Historically used as a food additive and for internal deodorizing effects, chlorophyllin has an established safety profile with over 50 years of use without significant adverse effects.[1][7][8] Its primary therapeutic value lies in its ability to act as an "interceptor molecule," binding to and neutralizing potential carcinogens, and to modulate cellular processes involved in inflammation and carcinogenesis.[4][9] This document serves as a comprehensive resource for researchers and drug development professionals, summarizing the foundational preclinical research on chlorophyllin's therapeutic applications.

Core Mechanisms of Action

Chlorophyllin's therapeutic potential stems from its ability to influence a range of biological processes. The primary mechanisms revolve around its antioxidant, anti-inflammatory, and anticancer activities.

Antioxidant Properties

Chlorophyllin is a potent antioxidant capable of neutralizing various reactive oxygen species (ROS).[6][10] This activity is crucial for protecting cells from oxidative damage, a key factor in the pathogenesis of numerous chronic diseases.

-

ROS Scavenging: It effectively scavenges free radicals, demonstrating superior antioxidant ability at equimolar concentrations compared to ascorbic acid and glutathione.[9][10]

-

Mitochondrial Protection: Studies using rat liver mitochondria show that chlorophyllin is highly effective at protecting against oxidative damage to membrane lipids and proteins, even at low concentrations.[10][11]

Anti-inflammatory Effects

Chronic inflammation is a known driver of many diseases, including cancer. Chlorophyllin exhibits significant anti-inflammatory properties primarily by modulating key signaling pathways.

-

Inhibition of NF-κB Signaling: Chlorophyllin is a recognized inhibitor of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation.[4][12] It suppresses the pathway by downregulating IKKβ, which in turn prevents the phosphorylation and degradation of IκB-α, thereby keeping NF-κB sequestered in the cytoplasm and preventing the transcription of pro-inflammatory genes.[12]

-

Modulation of Gut Microbiota: Oral administration of chlorophyllin has been shown to rebalance gut microbiota, reducing the phylum Firmicutes and increasing the phylum Bacteroidetes.[13] This shift can attenuate intestinal and hepatic inflammation.[13]

Anticancer Mechanisms

Chlorophyllin inhibits cancer initiation and progression through a multi-targeted approach.[2][3]

-

Carcinogen Interception: It can form molecular complexes with planar carcinogens, such as aflatoxin B1 (AFB1) and heterocyclic amines from cooked meat, inhibiting their gastrointestinal absorption and bioavailability.[4][6][9]

-

Modulation of Signaling Pathways: The anticancer effects of chlorophyllin are mediated by its ability to abrogate key oncogenic signal transduction pathways, including NF-κB, Wnt/β-catenin, and PI3K/Akt.[1][3][14] Downregulation of these pathways disrupts cancer cell proliferation, survival, and invasion.[4]

-

Induction of Apoptosis: In cancer cells, chlorophyllin can induce intrinsic apoptosis by modulating Bcl-2 family proteins, activating caspases, and promoting the cleavage of PARP.[12]

-

Enzyme Inhibition: Chlorophyllin inhibits cytochrome P450 enzymes involved in activating pro-carcinogens.[4] It is also an irreversible inhibitor of thioredoxin reductase 1 (TrxR1), an enzyme often overexpressed in cancer cells.[5] This inhibition leads to an accumulation of ROS, triggering oxidative stress and subsequent cancer cell death.[5][15]

Preclinical and Clinical Data

Quantitative In Vitro Data

The following table summarizes key quantitative findings from in vitro studies, highlighting chlorophyllin's potency in various assays.

| Parameter | Assay/Model System | Result | Citation |

| Antioxidant Activity | Mitochondrial Protection | Highly effective at 10 µM | [10] |

| Singlet Oxygen Quenching | Rate constant: 1.3 x 10⁸ M⁻¹ s⁻¹ | [10] | |

| Enzyme Inhibition | Thioredoxin Reductase 1 (TrxR1) | K_inact = 6.96 × 10⁻³ µM⁻¹ min⁻¹ | [5] |

| Antiproliferative | Pancreatic Cancer Cell Lines | Dose-dependent effects (10–125 µmol/L) | [16] |

| Photodynamic Therapy | Human Cervical Cancer (HeLa) | Effective at 4 µg/mL with 405-nm laser | [7] |

Quantitative In Vivo Animal Data

Animal models have been instrumental in demonstrating the therapeutic efficacy of chlorophyllin.

| Model | Animal | Treatment Regimen | Key Finding | Citation |

| Oral Oncogenesis | Hamster | 4 mg/kg bw/day (dietary) | Suppressed carcinoma development | [12] |

| Liver Fibrosis | Mouse | 5 mg/kg bw/day (drinking water) | Reduced mortality from 50% to 25% | [13] |

| Inflammatory Bowel | Mouse | 40 mg/L (drinking water) | Reversed established colitis | [17] |

| Breast Cancer | Rat | N/A | Recovered adverse effects of MNU carcinogen | [18] |

Human Pharmacokinetic and Intervention Data

Limited human trials have focused on chlorophyllin's ability to mitigate carcinogen exposure, providing valuable pharmacokinetic insights.

| Study Type | Subjects | Treatment Regimen | Key Finding | Citation |

| Pharmacokinetics | Healthy Volunteers | 150 mg Chlorophyllin co-administered with 30 ng ¹⁴C-Aflatoxin B1 | Reduced Aflatoxin Cmax by 15-41%; Increased Tmax 1.9-8 fold | [19][20] |

| Intervention | High-risk population for liver cancer | 100 mg Chlorophyllin (SCC), 3x daily for 16 weeks | Reduced urinary aflatoxin-DNA adducts by 55% | [6][8] |

Key Experimental Protocols

Reproducibility is paramount in scientific research. This section details methodologies for key experiments cited in the literature.

In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema

This is a standard model for screening acute anti-inflammatory activity.[21]

-

Animals: Male Wistar or Sprague-Dawley rats (150-200 g), acclimatized for at least one week.[21]

-

Materials: Chlorophyllin, Carrageenan (lambda, Type IV), positive control (e.g., Indomethacin), vehicle (e.g., 0.5% carboxymethyl cellulose), and a plethysmometer for volume measurement.[21]

-

Procedure:

-

Fast animals overnight with free access to water.[21]

-

Divide animals into groups (n=6): Vehicle control, Positive control (Indomethacin 10 mg/kg), and Test groups (Chlorophyllin at various doses, e.g., 25, 50, 100 mg/kg).[21]

-

Administer the test substance or controls orally or intraperitoneally 60 minutes before the carrageenan injection.[21]

-

Measure the initial paw volume (V₀) of the right hind paw.[21]

-

Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.[21]

-

Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.[21]

-

-

Data Analysis: Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in the treated group.[21]

In Vitro Mechanistic Study: Western Blot for NF-κB Pathway Inhibition

This protocol details the investigation of chlorophyllin's effect on NF-κB signaling in intestinal epithelial cells.[13]

-

Cell Culture: Human colon cancer cells (e.g., HCT-116) are cultured to ~80% confluency.[13]

-

Treatment:

-

Protein Extraction:

-

For whole-cell lysates, use RIPA buffer with protease and phosphatase inhibitors.

-

For nuclear/cytoplasmic fractions, use a commercial extraction kit according to the manufacturer's instructions.[13]

-

-

Western Blotting:

-

Quantify protein concentration using a BCA assay.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C. Key antibodies include those for IKK, phospho-IKK, IκB, phospho-IκB, NF-κB p65, and loading controls (e.g., GAPDH for cytoplasmic, Histone H3 for nuclear).[13]

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

In Vitro Enzyme Inhibition: Thioredoxin Reductase (TrxR1) Assay

This assay determines the inhibitory potential of chlorophyllin against TrxR1.[22]

-

Materials: Purified recombinant human TrxR1, Chlorophyllin stock solution, NADPH, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), TE buffer (Tris-HCl, EDTA).[22]

-

Procedure (DTNB Reduction Assay):

-

In a 96-well plate, add TE buffer.[22]

-

Add varying concentrations of Chlorophyllin to the wells. Include a vehicle control (solvent only).[22]

-

Add a fixed concentration of purified TrxR1 to each well.[22]

-

Pre-incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.[22]

-

Initiate the reaction by adding a mixture of NADPH and DTNB.[22]

-

Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The rate corresponds to the formation of 2-nitro-5-thiobenzoate (TNB).[22]

-

-

Data Analysis: Calculate the initial reaction rates and determine the IC50 value for Chlorophyllin by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Drug Development Considerations

While early-stage research is promising, several factors are critical for the development of chlorophyllin as a therapeutic agent.

-

Bioavailability and Metabolism: The oral bioavailability of chlorophyllin is considered low.[6][23] While it is absorbed to some extent, as evidenced by the presence of chlorin e4 in serum after supplementation, much of it passes through the GI tract.[6] This is advantageous for its carcinogen-intercepting activity in the gut but presents a challenge for systemic therapies.[6][24]

-

Formulation and Delivery: To overcome bioavailability challenges for systemic targets, novel delivery systems are being explored. For example, nano-encapsulation of chlorophyllin using PLGA (poly lactic-co-glycolic acid) has been shown to enhance its anti-cancer efficacy at reduced doses in preclinical models.[25]

-

Future Research: Further research is needed to fully elucidate the pharmacokinetics and metabolism of different chlorophyllin derivatives.[6] Head-to-head studies comparing the efficacy of chlorophyllin with natural chlorophylls are also warranted.[24] Phase 1 clinical trials are necessary to establish safety, tolerability, and dosing for specific therapeutic indications beyond its current uses.

Conclusion

Early-stage research provides a strong foundation for the therapeutic potential of chlorophyllin. Its well-documented antioxidant, anti-inflammatory, and multi-pronged anticancer activities make it a compelling candidate for further drug development.[2][3] By neutralizing carcinogens, modulating critical cell signaling pathways, and inducing apoptosis in cancer cells, chlorophyllin demonstrates a unique combination of preventive and therapeutic actions.[4][12] The primary challenges lie in optimizing its bioavailability for systemic effects, a hurdle that may be overcome with advanced formulation strategies. The data compiled in this guide underscores the need for continued investigation to translate the promising preclinical findings into effective clinical applications for a variety of human diseases.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Chemopreventive potential of chlorophyllin: a review of the mechanisms of action and molecular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Chlorophyll and Metallo-Chlorophyll Derivatives | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 7. mdpi.com [mdpi.com]

- 8. Enhancing Health Benefits through Chlorophylls and Chlorophyll-Rich Agro-Food: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chlorophyllin and Cancer Prevention - Life Extension [lifeextension.com]

- 10. Chlorophyllin as an effective antioxidant against membrane damage in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Dietary chlorophyllin inhibits the canonical NF-κB signaling pathway and induces intrinsic apoptosis in a hamster model of oral oncogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chlorophyllin Modulates Gut Microbiota and Inhibits Intestinal Inflammation to Ameliorate Hepatic Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chemopreventive Potential of Chlorophyllin: A Review of the Mechanisms of Action and Molecular Targets [cancer.fr]

- 15. Chlorophyllin Inhibits Mammalian Thioredoxin Reductase 1 and Triggers Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chlorophyll-Mediated Changes in the Redox Status of Pancreatic Cancer Cells Are Associated with Its Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.physiology.org [journals.physiology.org]

- 18. Protective Effects of Antioxidant Chlorophyllin in Chemically Induced Breast Cancer Model In vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effects of chlorophyll and chlorophyllin on AFB1 pharmacokinetics in human subjects | Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 20. aacrjournals.org [aacrjournals.org]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. Preliminary Observation on the Cytotoxic Activity of New Chlorophyllin Derivative RCD on Human Tumour Cell Lines In Vitro | Anticancer Research [ar.iiarjournals.org]

- 24. Update on the bioavailability and chemopreventative mechanisms of dietary chlorophyll derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Nano-encapsulated chlorophyllin significantly delays progression of lung cancer both in in vitro and in vivo models through activation of mitochondrial signaling cascades and drug-DNA interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Standard Protocol for Preparing Chlorophyllin A Solutions for Cell Culture

Introduction

Chlorophyllin, a semi-synthetic, water-soluble derivative of chlorophyll, has garnered significant interest in biomedical research for its potent anticarcinogenic, antimutagenic, and antioxidant properties.[1][2] Its water solubility makes it a convenient compound for in vitro studies, particularly in cell culture applications.[3] Accurate and reproducible experimental outcomes are critically dependent on the proper preparation and handling of Chlorophyllin solutions. These application notes provide a standardized protocol for the preparation of Chlorophyllin A solutions for use in cell culture, along with detailed methodologies for common downstream experiments and an overview of its known mechanisms of action.

Preparation of this compound Stock Solution

The following protocol outlines the steps for preparing a concentrated stock solution of this compound, which can be further diluted to desired working concentrations.

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution

-

In a sterile microcentrifuge tube, accurately weigh out 10 mg of this compound powder.

-

Add 1 mL of sterile, deionized water or phosphate-buffered saline (PBS) to the tube.[3]

-

Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to facilitate dissolution.[3]

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile, light-protected (amber) tube.[3]

-

Storage:

Data Presentation: Solubility of this compound

| Solvent | Temperature | Solubility | Notes |

| Water | Room Temperature | High | Recommended solvent for this compound.[3] |

| Phosphate-Buffered Saline (PBS) | Room Temperature | High | A suitable alternative to water for biological assays.[3] |

| Ethanol | Room Temperature | Soluble | May be used for specific applications, but the final concentration in cell culture should be minimized to avoid cytotoxicity.[3] |

| Dimethyl Sulfoxide (DMSO) | Room Temperature | Soluble | Not typically necessary due to its aqueous solubility. If used, the final concentration in cell culture medium should not exceed 0.5% to prevent cytotoxic effects.[3][4] |

Preparation of Working Solutions in Cell Culture Medium

This protocol describes the dilution of the stock solution to the final working concentration in cell culture medium.

Protocol 2: Dilution of this compound Stock Solution

-

If frozen, thaw the 10 mg/mL this compound stock solution at room temperature.

-

Gently vortex the stock solution to ensure it is homogenous.[3]

-

Pre-warm the required volume of cell culture medium to 37°C.

-

Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium.

-

Add the calculated volume of the this compound stock solution to the pre-warmed medium and mix gently by swirling or pipetting.[3]

-

The prepared medium containing this compound is now ready for treating the cells.

Troubleshooting:

-

Precipitation upon dilution: If precipitation occurs, it may be due to high final concentrations or interactions with media components. Preparing a more dilute stock solution can help minimize the volume added to the medium.[3]

-

Inconsistent results: Ensure complete dissolution of the stock solution before use. Prepare fresh stock solutions regularly and store them appropriately to avoid degradation. Handling solutions in a dark or low-light environment is recommended.[3]

Application in Cell Culture: Cytotoxicity and Antiproliferative Assays

This compound has been shown to exhibit cytotoxic and antiproliferative effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of its efficacy.

Data Presentation: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (24h) | IC50 (48h) | Reference |

| HeLa | Cervical Cancer | 10.65 - 15.19 µg/mL | - | [5] |

| A549 | Lung Cancer | 61.2 ± 3.5 µM | 49.3 ± 2.8 µM | [5] |

| HepG2 | Liver Cancer | 85.6 ± 5.1 µM | 68.7 ± 4.3 µM | [5] |

| MCF-7 | Breast Cancer | 50 - 100 µM | - | [5] |

| HCT116 | Colon Cancer | 45.8 ± 2.9 µM | 35.1 ± 2.2 µM | [5] |

| AGS | Gastric Cancer | 92.4 ± 6.3 µM | 76.5 ± 5.9 µM | [5] |

| SH-SY5Y | Neuroblastoma | 115.2 ± 8.7 µM | - | [5] |

| HT29 | Colorectal Cancer | > 500 µg/mL | > 100 µg/mL | [2] |

Protocol 3: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound on cultured cells.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[5]

-

Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Incubate for the desired time period (e.g., 24, 48, or 72 hours).[5]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5][6]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.[5]

Mechanism of Action: Signaling Pathways

This compound exerts its biological effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.

Caption: General experimental workflow for assessing Chlorophyllin's effects.[5]

Caption: Chlorophyllin-induced signaling in MCF-7 breast cancer cells.[5]

Caption: Chlorophyllin's inhibitory effects on NF-κB and PI3K/Akt pathways.[1][7]

Caption: Chlorophyllin triggers cancer cell death via TrxR1 inhibition and ROS accumulation.[8]

Additional Experimental Protocols

Protocol 4: Western Blotting for Protein Expression Analysis

-

Cell Treatment and Lysis: Treat cells with this compound as required. Harvest and lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific to the protein of interest, followed by incubation with an HRP-conjugated secondary antibody.[5]

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities relative to a loading control (e.g., GAPDH or β-actin).[5]

Protocol 5: Measurement of Reactive Oxygen Species (ROS) Generation

-

Cell Seeding and Treatment: Seed cells in a suitable plate (e.g., 6-well plate) and treat with different concentrations of this compound for the desired time.[6]

-

Probe Incubation: Remove the medium and add a solution containing a ROS-sensitive probe, such as 10 µM DCFH-DA, and incubate at 37°C in the dark for 30 minutes.[6]

-

Imaging: Observe and photograph the cells using a fluorescence microscope to detect the fluorescent signal generated by the probe upon reaction with ROS.[6][8]

This document provides a comprehensive guide for the preparation and use of this compound in cell culture experiments. Adherence to these standardized protocols for solution preparation, storage, and experimental execution is crucial for obtaining reliable and reproducible data. The provided information on this compound's cytotoxicity and its effects on key signaling pathways will aid researchers in designing and interpreting their studies, ultimately contributing to the exploration of its therapeutic potential.

References

- 1. Dietary chlorophyllin inhibits the canonical NF-κB signaling pathway and induces intrinsic apoptosis in a hamster model of oral oncogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. maxwellsci.com [maxwellsci.com]

- 3. benchchem.com [benchchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Chlorophyllin Inhibits Mammalian Thioredoxin Reductase 1 and Triggers Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Chlorophyllin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantification of Chlorophyllin A using High-Performance Liquid Chromatography (HPLC) with UV-Visible detection. Chlorophyllin, a semi-synthetic, water-soluble derivative of chlorophyll, is widely utilized in the food, cosmetic, and pharmaceutical industries for its coloring and potential therapeutic properties. Accurate and precise quantification is crucial for quality control, formulation development, and pharmacokinetic studies. The protocols outlined below are compiled from established methods to ensure robust and reliable results.

Introduction

Chlorophyllin is produced by the saponification of chlorophyll, followed by the replacement of the central magnesium atom with other metals, most commonly copper (in Sodium Copper Chlorophyllin) or iron. The resulting compound is more stable than natural chlorophyll. HPLC is a powerful analytical technique for separating and quantifying chlorophyllin and its related compounds with high sensitivity and specificity. This application note details the necessary equipment, reagents, and step-by-step protocols for sample preparation, standard preparation, and HPLC analysis.

Experimental Protocols

Equipment and Reagents

-

Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and a UV-Visible or Photodiode Array (PDA) detector.

-

Reversed-phase C18 HPLC column (e.g., Inertsil ODS-2, 5 µm, 4.6 x 250 mm).[1][2]

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

Syringe filters (0.22 or 0.45 µm).

-

Centrifuge.

-

Vortex mixer.

-

pH meter.

-

-

Reagents:

-

This compound sodium salt reference standard.

-

Methanol (HPLC grade).

-

Water (HPLC grade).

-

Acetic acid (glacial, analytical grade).

-

Ammonium acetate (analytical grade).

-

Acetone (HPLC grade).

-

Diethyl ether (analytical grade).

-

N,N-dimethylformamide (DMF).

-

Standard Preparation

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol:water (80:20, v/v) in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 30 µg/mL.[2] These solutions will be used to construct the calibration curve.

Sample Preparation

The appropriate sample preparation method will vary depending on the matrix. Below are general protocols for different sample types.

For Water-Soluble Samples (e.g., Beverages, Water-soluble formulations):

-

Accurately weigh or measure a known amount of the sample.

-

Dilute the sample with the mobile phase to an expected concentration within the calibration range.

-

Vortex for 1 minute to ensure homogeneity.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

For Fat-Soluble or Complex Matrix Samples (e.g., Food products, Tissues):

-

Homogenize a known amount of the sample (e.g., 1 g) with 10 mL of a suitable extraction solvent. A common solvent mixture is hexane:ethanol:acetone:toluene (10:6:7:7, v/v/v/v).[1] For some applications, extraction with diethyl ether at a pH of 3-4 (adjusted with 0.1 N HCl) is effective.[1][2]

-

Centrifuge the homogenate at 12,000 x g for 15 minutes.[3]

-

Collect the supernatant.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in a known volume of the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Method

The following HPLC parameters are recommended for the quantification of this compound.

Table 1: HPLC Method Parameters

| Parameter | Value |

| Column | Inertsil ODS-2, 5 µm, 4.6 x 250 mm[1][2] |

| Mobile Phase | Methanol:Water (97:3, v/v) with 1% Acetic Acid[2] |

| Flow Rate | 1.0 mL/min[1][2] |

| Injection Volume | 10 µL[1][2] |

| Column Temperature | 35 °C[1][2] |

| Detector | UV-Vis or PDA |

| Detection Wavelength | 405 nm[1][2] |

| Run Time | 20 minutes[1][2] |

Data Presentation and Analysis

Calibration Curve

Inject the prepared working standard solutions and record the peak area for this compound. Plot a calibration curve of peak area versus concentration. Perform a linear regression analysis to determine the equation of the line (y = mx + c), the correlation coefficient (r²), and the linearity range.

Quantification

Inject the prepared sample solutions and record the peak area for this compound. Calculate the concentration of this compound in the sample using the equation from the linear regression of the calibration curve.

Method Validation Summary

A summary of typical method validation parameters is presented in the table below. These values may vary depending on the specific instrumentation and laboratory conditions.

Table 2: Method Validation Parameters

| Parameter | Typical Value |

| Linearity Range | 0.5 - 30 µg/mL[2] |

| Correlation Coefficient (r²) | > 0.998[4] |

| Limit of Detection (LOD) | 0.65 ng/mL[4] |

| Limit of Quantification (LOQ) | 1.96 ng/mL[4] |

| Recovery | 79 - 109%[5] |

| Precision (%RSD) | < 12%[5] |

Visualizations

Experimental Workflow

References

Application Note and Protocol for the Spectrophotometric Determination of Chlorophyllin A Concentration

Introduction

Chlorophyllin, a semi-synthetic, water-soluble derivative of chlorophyll, is widely utilized in the pharmaceutical, food, and dietary supplement industries for its potential antioxidant, anti-inflammatory, and wound-healing properties. The most common commercial form is sodium copper chlorophyllin (SCC). Accurate quantification of chlorophyllin concentration is crucial for quality control, formulation development, and research applications. This application note provides a detailed protocol for the rapid and reliable determination of chlorophyllin A (sodium copper chlorophyllin) concentration in aqueous samples using UV-Visible spectrophotometry. The method is based on the strong absorbance of light by the chlorophyllin molecule in the visible region of the electromagnetic spectrum.

Principle

The quantitative determination of this compound is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a chlorophyllin solution at its maximum absorption wavelength (λmax), the concentration can be calculated using a specific extinction coefficient or a standard curve. For sodium copper chlorophyllin in a phosphate buffer (pH 7.5), the characteristic absorption spectrum shows a strong Soret peak around 405 nm and a smaller Q-band peak around 630 nm.[1][2][3][4] This protocol utilizes the absorbance at the Soret peak for quantification.

Materials and Reagents

-

Sodium Copper Chlorophyllin (SCC) standard

-

Phosphate Buffer Solution (pH 7.5)

-

Distilled or deionized water

-

Spectrophotometer (UV-Visible)

-

Quartz or high-quality plastic cuvettes (1 cm path length)

-

Volumetric flasks (various sizes)

-

Pipettes (various sizes)

-

Analytical balance

Experimental Protocols

Preparation of Reagents and Standards

4.1.1. Phosphate Buffer Solution (pH 7.5)

A suitable phosphate buffer can be prepared by mixing appropriate volumes of 0.15 M disodium hydrogen phosphate and 0.15 M potassium dihydrogen phosphate solutions to achieve a pH of 7.5.[2] Alternatively, a pre-made phosphate buffer solution can be used.

4.1.2. Preparation of Chlorophyllin Stock Solution

-

Accurately weigh approximately 100 mg of sodium copper chlorophyllin standard.

-

Dissolve the standard in a small amount of phosphate buffer (pH 7.5) in a 100 mL volumetric flask.

-

Bring the flask to volume with the phosphate buffer.

-

Mix thoroughly until the standard is completely dissolved. This will be the stock solution.

4.1.3. Preparation of Working Standards

Prepare a series of working standards by serially diluting the stock solution with the phosphate buffer. A suggested range of concentrations for generating a standard curve is 1 µg/mL to 10 µg/mL.

Sample Preparation

-

For liquid samples, ensure they are appropriately diluted with the phosphate buffer (pH 7.5) to fall within the linear range of the assay.

-

For solid samples, accurately weigh a known amount of the sample and dissolve it in a known volume of phosphate buffer (pH 7.5).

-